molecular formula C11H22O B8722318 2,2,7,7-Tetramethylcycloheptan-1-ol CAS No. 105463-45-4

2,2,7,7-Tetramethylcycloheptan-1-ol

Cat. No. B8722318
CAS RN: 105463-45-4
M. Wt: 170.29 g/mol
InChI Key: JOXAXZIMNNFUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,7,7-Tetramethylcycloheptan-1-ol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,7,7-Tetramethylcycloheptan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,7,7-Tetramethylcycloheptan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105463-45-4

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,2,7,7-tetramethylcycloheptan-1-ol

InChI

InChI=1S/C11H22O/c1-10(2)7-5-6-8-11(3,4)9(10)12/h9,12H,5-8H2,1-4H3

InChI Key

JOXAXZIMNNFUTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC(C1O)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (3.80 g, 0.1 mole) and dried diethyl ether (100 ml) were added to a one liter four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, a reflux condenser and a calcium chloride tube and stirred at room temperature. A mixed solution of 2,2,7,7-tetramethylcycloheptanone (33.66 g, 0.2 moles)/dried diethyl ether (60 ml) was dropped into the mixture in 1 hour while stirring at room temperature. The mixture was stirred at room temperature for 1 hour. Subsequently, water (40 ml) and a 10% sulfuric acid aqueous solution (250 ml) were added in this order to the resulting reaction mixture to separate it into two layers. The resulting organic layer was washed twice with saturated saline solution (100 ml). The organic layer was dried over anhydrous magnesium sulfate and separated by filtration, followed by concentration and fractionation to obtain 33.45 g (yield 98.2%) of the captioned compound. This compound was a white solid having a woody, earthy, camphoraceous and hay-like odor.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
98.2%

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